molecular formula C15H16N2O2S B5592782 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B5592782
M. Wt: 288.4 g/mol
InChI Key: UZKCWMIGVQICOC-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a heterocyclic compound that features a pyrimidine ring with sulfur and methoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-8-11(2)17-15(16-10)20-9-14(18)12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCWMIGVQICOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with 4-methoxyphenylacetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The sulfur-containing pyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

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